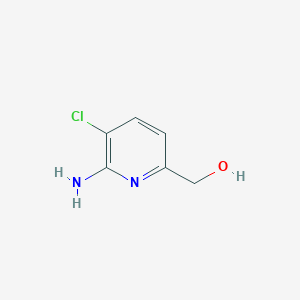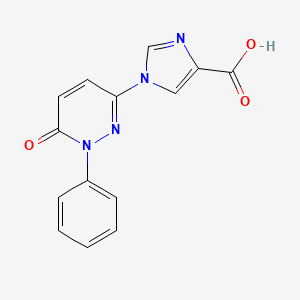
(6-Amino-5-chloropyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-5-chloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is characterized by the presence of an amino group, a chlorine atom, and a hydroxymethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions .
Industrial Production Methods: Industrial production of (6-Amino-5-chloropyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Amino-5-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or Grignard reagents are used.
Major Products Formed:
Oxidation: Formation of (6-Amino-5-chloropyridin-2-yl)carboxylic acid.
Reduction: Formation of (6-Amino-5-chloropyridin-2-yl)amine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-Amino-5-chloropyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Amino-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- (5-Amino-6-chloropyridin-2-yl)methanol
- (6-Amino-3-chloropyridin-2-yl)methanol
- (2-Amino-5-chloropyridin-3-yl)methanol
Comparison: (6-Amino-5-chloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
(6-amino-5-chloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2,(H2,8,9) |
Clé InChI |
LMSZIIJXFPXDDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)



![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)
![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)
![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)



![5-Bromo-7-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11789088.png)

